molecular formula C12H7F3N4OS B5522901 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5522901
M. Wt: 312.27 g/mol
InChI Key: LXVGJRJSKGEFSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step chemical processes, including condensation reactions, cyclization, and saponification. For instance, the synthesis of closely related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine carboxylic acid, prepared through cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Ju Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through crystallography, revealing distinct geometric arrangements and intermolecular interactions. These structures exhibit specific dihedral angles between core rings and demonstrate how substituents influence the overall molecular conformation and potential intermolecular bonding, such as hydrogen bonding (L. Ju, Ge Hongguang, & Luo Jiufu, 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and reactions with amines and thiols. These reactions allow for the functionalization of the pyrazolo[1,5-a]pyrimidine core, leading to a wide array of derivatives with diverse chemical properties. An efficient synthesis strategy for 3,5-disubstituted derivatives demonstrates the versatility and reactivity of this scaffold (B. Jismy et al., 2020).

Scientific Research Applications

Heterocyclic Chemistry

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are of significant interest due to their diverse chemical properties and potential applications in medicinal chemistry. The study by Clark and Hitiris (1984) explores the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, demonstrating the versatility of thienyl and pyrazolopyrimidine scaffolds in synthesizing complex heterocyclic systems (Clark & Hitiris, 1984).

Antitumor Activities

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antitumor activities. For instance, Hafez et al. (2013) reported on the synthesis, structural elucidation, and in vitro antitumor activities of pyrazolopyrimidines, highlighting the potential of these compounds in cancer therapy (Hafez et al., 2013). Furthermore, Liu et al. (2016) synthesized a derivative with significant inhibition on the proliferation of certain cancer cell lines, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives in oncology (Liu et al., 2016).

Synthesis and Structural Modifications

The adaptability of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications, enabling the investigation of novel biological activities. Drev et al. (2014) described the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, a process pivotal for generating diverse derivatives for further biological evaluation (Drev et al., 2014).

Combinatorial Libraries

Dalinger et al. (2005) highlighted the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This approach facilitates the rapid screening of compounds for biological activities, exemplifying the compound's potential as a versatile scaffold in drug discovery (Dalinger et al., 2005).

Medicinal Chemistry Insights

The review by Hammouda et al. (2022) provides a comprehensive overview of the therapeutic potential of pyrazolo[1,5-a]pyrimidines, covering antimicrobial, anticancer, anti-anxiety, and various other activities. This highlights the broad scope of research and development activities centered around this scaffold in the context of drug discovery (Hammouda et al., 2022).

properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS/c13-12(14,15)9-4-6(8-2-1-3-21-8)17-10-5-7(11(16)20)18-19(9)10/h1-5H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVGJRJSKGEFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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